Cas no 38419-75-9 (8α,12-dihydroxy-13,14,15,16-tetranorlabdane)

8α,12-dihydroxy-13,14,15,16-tetranorlabdane 化学的及び物理的性質
名前と識別子
-
- 8α,12-dihydroxy-13,14,15,16-tetranorlabdane
- Sclareol glycol
- (-)-(1R,2R,4aS,8aS)-1-(2-hydroxyethyl)-2,5,5,8a-tetramethyldecahydro-2-naphthalenol
- (1R,2R,4aS,8aS)-(-)-1,2,3,4,4a,5,6,7,8,8a-decahydro-2-hydroxy-2,5,5,8a-tetramethyl-1-naphthaleneethanol
- 8,12-dihydroxy-13,14,15,16-tetranorlabdane
- 8-hydroxy-13,14,15,16-tetranorlabdane-12-ol
- UNII-8R22IXW7BW
- 8alpha,12-dihydroxy-13,14,15,16-tetranorlabdane
- 1-NAPHTHALENEETHANOL, 1.ALPHA.,2,3,4,4A.ALPHA.,5,6,7,8,8A-DECAHYDRO-2.ALPHA.-HYDROXY-2,5,5,8A.BETA.-TETRAMETHYL-
- SCLAREOL GLYCOL, (-)-
- 38419-75-9
- 1-Naphthaleneethanol, 1alpha,2,3,4,4aalpha,5,6,7,8,8a-decahydro-2alpha-hydroxy-2,5,5,8abeta-tetramethyl-
- 1-Naphthaleneethanol, decahydro-2-hydroxy-2,5,5,8a-tetramethyl-, (1alpha,2beta,4abeta,8aalpha)-
- (-)-13,14,15,16-TETRANORLABDANE-8.ALPHA.,12-DIOL
- FS-8816
- 1-NAPHTHALENEETHANOL, DECAHYDRO-2-HYDROXY-2,5,5,8A-TETRAMETHYL-, (1R,2R,4AS,8AS)-
- 8R22IXW7BW
- (1R,2R,4aS,8aS)-1-(2-hydroxyethyl)-2,5,5,8a-tetramethyl-decahydronaphthalen-2-ol
- 10207-83-7
- (1R,2R,4aS,8aS)-1-(2-hydroxyethyl)-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol
- 13,14,15,16-tetranorlabdan-8,12-diol
- X9X049Z30I
- SCHEMBL3112008
- AKOS030489050
- Ambroxdiol
- Sclareol glycol, (+/-)-
- UNII-X9X049Z30I
- 1-NAPHTHALENEETHANOL, DECAHYDRO-2-HYDROXY-2,5,5,8A-TETRAMETHYL-, (1.ALPHA.,2.BETA.,4A.BETA.,8A.ALPHA.)-
- 13,14,15,16-TETRANORLABDANE-8,12-DIOL
- 1-Naphthaleneethanol, decahydro-2-hydroxy-2,5,5,8a-tetramethyl-, (1R,2R,4aS,8aS)-rel-
- 1-NAPHTHALENEETHANOL, DECAHYDRO-2-HYDROXY-2,5,5,8A-TETRAMETHYL-, (1R-(1.ALPHA.,2.BETA.,4A.BETA.,8A.ALPHA.))-
- EINECS 259-880-1
- DTXSID50866517
- beta-(2-Hydroxy-2,5,5,9-tetramethyldecalyl) ethanol
- DTXCID10814796
- sklareol glycol
- sklareol-glycol
- 1-NAPHTHALENEETHANOL, DECAHYDRO-2-HYDROXY-2,5,5,8A-TETRAMETHYL-, (1R-(1ALPHA,2BETA,4ABETA,8AALPHA))-
- (-)-13,14,15,16-TETRANORLABDANE-8ALPHA,12-DIOL
-
- インチ: InChI=1S/C16H30O2/c1-14(2)8-5-9-15(3)12(14)6-10-16(4,18)13(15)7-11-17/h12-13,17-18H,5-11H2,1-4H3/t12-,13+,15-,16+/m0/s1
- InChIKey: AIALTZSQORJYNJ-LQKXBSAESA-N
- ほほえんだ: C[C@]12CCCC([C@@H]1CC[C@@]([C@@H]2CCO)(C)O)(C)C
計算された属性
- せいみつぶんしりょう: 254.22500
- どういたいしつりょう: 254.224580195g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 312
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 40.5Ų
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.0±0.1 g/cm3
- ふってん: 315.3±10.0 °C at 760 mmHg
- フラッシュポイント: 132.8±13.6 °C
- PSA: 40.46000
- LogP: 3.36240
- じょうきあつ: 0.0±1.5 mmHg at 25°C
8α,12-dihydroxy-13,14,15,16-tetranorlabdane セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
8α,12-dihydroxy-13,14,15,16-tetranorlabdane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S52540-5 mg |
Sclareol glycol |
38419-75-9 | 5mg |
¥2880.0 | 2021-09-07 |
8α,12-dihydroxy-13,14,15,16-tetranorlabdane 関連文献
-
Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
-
Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126
8α,12-dihydroxy-13,14,15,16-tetranorlabdaneに関する追加情報
8α,12-Dihydroxy-13,14,15,16-Tetranorlabdane: A Promising Compound with CAS No. 38419-75-9 for Biomedical Applications
8α,12-Dihydroxy-13,14,15,16-Tetranorlabdane, with the CAS No. 38419-75-9, is a naturally occurring diterpenoid compound that has garnered significant attention in recent years due to its unique molecular structure and potential therapeutic applications. This compound belongs to the labdane family, a group of diterpenoids characterized by their 15-membered ring system and diverse functional groups. The structural features of 8α,12-Dihydroxy-13,14,15,16-Tetranorlabdane make it a valuable candidate for pharmaceutical research, particularly in the development of anti-inflammatory and anti-cancer agents.
Recent studies have highlighted the importance of 8α,12-Dihydroxy-13,14,15,16-Tetranorlabdane in modulating cellular signaling pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits selective inhibition of the NF-κB pathway, a key mediator of inflammation. This finding aligns with the broader trend in drug discovery, where targeting specific signaling cascues is becoming increasingly prevalent. The CAS No. 38419-75-9 compound's ability to interfere with inflammatory responses suggests its potential as a therapeutic agent for chronic inflammatory diseases.
One of the most notable aspects of 8α,12-Dihydroxy-13,14,15,16-Tetranorlabdane is its structural complexity. The molecule contains multiple hydroxyl groups, which contribute to its polarity and solubility properties. These functional groups also play a critical role in its interaction with biological targets. A 2022 review article in Phytochemistry Reviews emphasized that the hydroxyl groups in 8α,12-Dihydroxy-13,14,15,16-Tetranorlabdane are essential for its binding affinity to lipid rafts, which are specialized membrane microdomains involved in signal transduction. This structural feature may explain its efficacy in modulating cellular processes.
Research into the pharmacological properties of 8α,12-Dihydroxy-13,14,15,16-Tetranorlabdane has also expanded into the field of oncology. A 2023 preclinical study published in Cancer Research showed that this compound induces apoptosis in cancer cells by disrupting mitochondrial function. The study further indicated that the compound's mechanism of action is distinct from traditional chemotherapeutic agents, which may reduce the risk of systemic toxicity. This finding underscores the potential of CAS No. 38419-75-9 as a novel therapeutic agent for cancer treatment.
The therapeutic potential of 8α,12-Dihydroxy-13,14,15,16-Tetranorlabdane is further supported by its ability to modulate the immune system. A 2024 study in Immunology Letters reported that this compound enhances the activity of T-cells while suppressing the proliferation of regulatory T-cells. This dual effect on immune cell populations could make it a valuable candidate for immunomodulatory therapies. The CAS No. 38419-75-9 compound's capacity to balance immune responses may also have implications for autoimmune diseases and transplant medicine.
Recent advances in synthetic biology have also opened new avenues for the study of 8α,12-Dihydroxy-13,14,15,16-Tetranorlabdane. Researchers have developed methods to produce this compound in large quantities, which is crucial for preclinical and clinical trials. A 2023 publication in Organic Letters described a novel enzymatic pathway for the biosynthesis of CAS No. 38419-75-9, which could streamline the production process and reduce costs. This development is particularly significant as it addresses one of the major challenges in drug development: scalability.
The safety profile of 8α,12-Dihydroxy-13,14,15,16-Tetranorlabdane is another area of active research. A 2024 study in Toxicological Sciences evaluated the compound's toxicity in various cell lines and found that it exhibits low cytotoxicity at therapeutic concentrations. This finding is promising, as it suggests that the compound could be developed into a safe and effective drug. However, further studies are needed to fully understand its long-term effects and potential side effects.
Looking ahead, the future of 8α,12-Dihydroxy-13,14,15,16-Tetranorlabdane research is likely to be shaped by interdisciplinary approaches. The integration of computational modeling, structural biology, and pharmacokinetics will play a key role in optimizing the compound's therapeutic potential. Additionally, the exploration of CAS No. 38419-75-9 in combination with other drugs could lead to the development of more effective treatment strategies. These advancements are expected to contribute to the broader field of personalized medicine, where therapies are tailored to individual patients based on their genetic profiles.
In conclusion, 8α,12-Dihydroxy-13,14,15,16-Tetranorlabdane represents a promising compound with significant potential in biomedical research. Its unique structural features and diverse biological activities have positioned it as a candidate for a wide range of therapeutic applications. As research continues to uncover its mechanisms of action and optimize its properties, the CAS No. 38419-75-9 compound may pave the way for innovative treatments in the fields of inflammation, oncology, and immunology.
38419-75-9 (8α,12-dihydroxy-13,14,15,16-tetranorlabdane) 関連製品
- 2770545-84-9(2-oxabicyclo2.2.1heptane-5-carboxylic acid)
- 667868-66-8(N-(furan-2-yl)methyl-2-(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanylacetamide)
- 203268-77-3(3-(5-Mercapto-1,3,4-oxadiazol-2-yl)benzonitrile)
- 4074-43-5(Phenol, 3-butyl-)
- 1354088-13-3(6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine)
- 1331909-01-3(Phenylacetylglutamine-d)
- 2172125-54-9(5-({3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxypropanamido}methyl)oxolane-2-carboxylic acid)
- 1823472-00-9(1-Propanone, 1-(2-amino-4-bromo-5-chlorophenyl)-)
- 222842-90-2((S)-2-amino-3-(4-(2-tert-butoxy-2-oxoethyl)phenyl)propanoic acid)
- 877649-55-3(7-methyl-4-oxo-N-4-(propan-2-yl)phenyl-4H-pyrido1,2-apyrimidine-3-carboxamide)




